molecular formula C36H62O11 B1676710 Monensin CAS No. 17090-79-8

Monensin

Cat. No. B1676710
CAS RN: 17090-79-8
M. Wt: 670.9 g/mol
InChI Key: GAOZTHIDHYLHMS-UHFFFAOYSA-N
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Description

Monensin is a polyether antibiotic isolated from Streptomyces cinnamonensis . It is widely used in ruminant animal feeds . The structure of monensin was first described by Agtarap et al. in 1967 .


Synthesis Analysis

The first total synthesis of monensin was reported in 1979 by Kishi et al . Monensin was synthesized in a convergent synthetic pathway consisting of 34 steps . Convergent synthetic pathway had been helpful improving the overall yield . Out of the 17 stereocenters, only 3 were derived from the starting materials .


Molecular Structure Analysis

The structure of the product was determined using the elemental analysis and the X-ray, FT-IR, 1H and 13C NMR methods .


Chemical Reactions Analysis

Biosynthesis of monensin A involves construction of a polyene polyketide backbone, subsequent epoxidation of the alkenes, and, lastly, formation of cyclic ethers via epoxide-opening cyclization . The conversion of MON-Na to its phenylurethane was carried under mild condition in a simple reaction between MON-Na and phenyl isocyanate in CH2Cl2 as a solvent .


Physical And Chemical Properties Analysis

Monensin is a solid state, white crystals . It has a molar mass of 670.871 g/mol . Its solubility in water is 3x10^-6 g/dm^3 at 20 °C . It is soluble in ethanol, acetone, diethyl ether, and benzene .

Scientific Research Applications

Effects on Methane Production and Rumen Microbiota

  • Monensin has been investigated for its ability to modify rumen fermentation patterns, specifically targeting methane production in ruminants. Studies have shown that it does not significantly affect the quantity or diversity of methanogens in the rumen of lactating dairy cows (Hook et al., 2008). Similarly, research on beef cattle revealed that monensin dose influences the rumen volatile fatty acid profile, which could be instrumental in improving energy efficiency and reducing methane emissions (Ellis et al., 2012).

Impact on Dairy and Beef Cattle Performance

  • Monensin's role extends beyond methane mitigation to enhancing animal performance. It has been used to improve feed efficiency by altering rumen fermentation, thereby impacting milk production efficiency and composition. For instance, a meta-analysis highlighted its antimethanogenic effects and potential improvements in feed efficiency across dairy and beef cattle (Appuhamy et al., 2013).

Resistance Mechanisms in Pathogens

  • Research on Toxoplasma gondii suggests that resistance against monensin might involve reduced invasion and egress activities of the parasites, in addition to increased intracellular replication, providing insights into how resistance to this antibiotic might develop in coccidial pathogens (Thabet et al., 2017).

Environmental Considerations

  • The environmental impact of monensin, particularly concerning its residue in manure and potential effects on soil invertebrates, has been investigated. Studies suggest that while monensin is effective in controlling coccidiosis in poultry, its presence in manure used as fertilizer might pose risks to soil ecosystems under certain conditions (Žižek et al., 2011).

Anticoccidial Use in Poultry

  • Monensin's use in poultry for the control of coccidiosis marks a significant advancement in veterinary medicine. Its discovery, mode of action, and effectiveness in controlling this parasitic disease in chickens have been well-documented, making it a cornerstone in poultry health management for over four decades (Chapman et al., 2010).

Safety And Hazards

Monensin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The temporal dynamics of 261 treatment- and/or time-associated ruminal bacteria displayed six patterns, with two as monensin-sensitive and four as monensin-resistant . The monensin sensitivity and resistance of microbes do not follow a clear dichotomy between Gram-positive and Gram-negative cell types . This suggests a potential application in therapy of these human diseases .

properties

IUPAC Name

(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid
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InChI

InChI=1S/C36H62O11/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40)/t19-,20-,21+,22+,23-,24-,25-,26+,27+,28-,29+,30-,31+,33-,34-,35+,36-/m0/s1
Source PubChem
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InChI Key

GAOZTHIDHYLHMS-KEOBGNEYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C
Source PubChem
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Isomeric SMILES

CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC)C)O)C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C
Source PubChem
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Molecular Formula

C36H62O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22373-78-0 (sodium salt)
Record name Monensin [USAN:USP:INN:BAN]
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DSSTOX Substance ID

DTXSID4048561
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Molecular Weight

670.9 g/mol
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Physical Description

Solid; [Merck Index]
Record name Monensin
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Solubility

Slightly soluble in water, Very soluble in organic solvents, Soluble in nonpolar organic solvents
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Mechanism of Action

The Wnt signaling pathway is required during embryonic development and for the maintenance of homeostasis in adult tissues. However, aberrant activation of the pathway is implicated in a number of human disorders, including cancer of the gastrointestinal tract, breast, liver, melanoma, and hematologic malignancies. In this study, we identified monensin, a polyether ionophore antibiotic, as a potent inhibitor of Wnt signaling. The inhibitory effect of monensin on the Wnt/beta-catenin signaling cascade was observed in mammalian cells stimulated with Wnt ligands, glycogen synthase kinase-3 inhibitors, and in cells transfected with beta-catenin expression constructs. Furthermore, monensin suppressed the Wnt-dependent tail fin regeneration in zebrafish and Wnt- or beta-catenin-induced formation of secondary body axis in Xenopus embryos. In Wnt3a-activated HEK293 cells, monensin blocked the phoshorylation of Wnt coreceptor low-density lipoprotein receptor related protein 6 and promoted its degradation. In human colorectal carcinoma cells displaying deregulated Wnt signaling, monensin reduced the intracellular levels of beta-catenin. The reduction attenuated the expression of Wnt signaling target genes such as cyclin D1 and SP5 and decreased the cell proliferation rate. In multiple intestinal neoplasia (Min) mice, daily administration of monensin suppressed progression of the intestinal tumors without any sign of toxicity on normal mucosa. Our data suggest monensin as a prospective anticancer drug for therapy of neoplasia with deregulated Wnt signaling., Preincubation of rat soleus muscle with 1 & 10 uM monensin for 2 hr increased the subsequent basal 2-deoxyglucose uptake by muscle 76 & 121% respectively. Under the same conditions, monensin decreased the insulin-stimulated (1 mU/mL) 2-deoxyglucose uptake by 29 & 37% respectively. The monensin-induced augmentation of basal 2-deoxyglucose uptake was inhibited 92% by cytochalasin B suggesting that the uptake is mediated by glucose transporters. Monensin did not incr the cellular accumulation of L-glucose in muscle indicating that it does not affect the cell membrane integrity. Neither the stimulatory effect of monensin on basal 2-deoxyglucose uptake nor the opposite, inhibitory action of monensin on the insulin-stimulated 2-deoxyglucose uptake were influenced by the removal of Ca2+ from the medium or by dantrolene, an inhibitor of Ca2+ release from the sarcoplasmic reticulum, suggesting that the actions of monensin are not mediated by calcium. Monensin had no effect on muscle ATP concn. The monensin-induced augmentation of basal 2-deoxyglucose uptake was neither associated with stimulation of muscle phosphatidylinositol 3-kinase activity nor inhibited by wortmannin, demonstrating that the incr in basal 2-deoxyglucose uptake is not mediated by activation of phosphatidylinositol 3-kinase. The inhibition of insulin-stimulated 2-deoxyglucose uptake by monensin was associated with a 31% decr in the abundance of insulin receptors in muscles, a 64% decr in the insulin-induced autophosphorylation of the insulin receptor beta-subunit, & a 44% reduction of the insulin-stimulated phosphatidylinositol 3-kinase activity. Addition of monensin into the phosphatidylinositol 3-kinase reaction had no effect on the activity of the enzyme, demonstrating that the inhibition in monensin-treated muscles is indirect & occurs upstream of phosphatidylinositol 3-kinase. It is concluded that monensin has a dual effect on 2-deoxyglucose uptake by skeletal muscle: it stimulates basal uptake but inhibits the insulin-stimulated uptake. The primary cause of the latter, inhibitory effect of monensin is at the level of the insulin receptor.
Record name MONENSIN
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Product Name

Monensin

Color/Form

Crystals

CAS RN

17090-79-8
Record name Monensin
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Melting Point

MP: 103-105 °C /Monensin monohydrate/
Record name MONENSIN
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